molecular formula C26H16Cl4N2O B11550097 4,4'-oxybis{N-[(E)-(2,6-dichlorophenyl)methylidene]aniline}

4,4'-oxybis{N-[(E)-(2,6-dichlorophenyl)methylidene]aniline}

Cat. No.: B11550097
M. Wt: 514.2 g/mol
InChI Key: KHXAWWQXGLTTGI-UHFFFAOYSA-N
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Description

(E)-1-(2,6-DICHLOROPHENYL)-N-(4-{4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,6-DICHLOROPHENYL)-N-(4-{4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE typically involves a multi-step process. The initial step often includes the formation of the imine bond through a condensation reaction between an aldehyde and an amine. The reaction conditions usually require a dehydrating agent to facilitate the removal of water and drive the reaction to completion. Common solvents used in this process include ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts can significantly improve the efficiency of the reaction, reducing the overall production cost.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,6-DICHLOROPHENYL)-N-(4-{4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and are carried out under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

(E)-1-(2,6-DICHLOROPHENYL)-N-(4-{4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(2,6-DICHLOROPHENYL)-N-(4-{4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A related compound with similar chlorine substitutions on an aniline ring.

    Chlorobenzene: Another aromatic compound with chlorine substitutions.

Uniqueness

(E)-1-(2,6-DICHLOROPHENYL)-N-(4-{4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE is unique due to its complex structure, which includes multiple aromatic rings and an imine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H16Cl4N2O

Molecular Weight

514.2 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-N-[4-[4-[(2,6-dichlorophenyl)methylideneamino]phenoxy]phenyl]methanimine

InChI

InChI=1S/C26H16Cl4N2O/c27-23-3-1-4-24(28)21(23)15-31-17-7-11-19(12-8-17)33-20-13-9-18(10-14-20)32-16-22-25(29)5-2-6-26(22)30/h1-16H

InChI Key

KHXAWWQXGLTTGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=C(C=CC=C4Cl)Cl)Cl

Origin of Product

United States

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